molecular formula C17H19N5O5 B2945394 N6-Benzoyl-2'-deoxyadenosine hydrate CAS No. 206752-42-3; 305808-19-9

N6-Benzoyl-2'-deoxyadenosine hydrate

Cat. No.: B2945394
CAS No.: 206752-42-3; 305808-19-9
M. Wt: 373.369
InChI Key: WRMYMWRRSSDKIJ-LUHWTZLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Benzoyl-2'-deoxyadenosine hydrate is a useful research compound. Its molecular formula is C17H19N5O5 and its molecular weight is 373.369. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2/t11-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMYMWRRSSDKIJ-LUHWTZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What is the role of the benzoyl group in N6-Benzoyl-2'-deoxyadenosine hydrate during oligonucleotide synthesis?

The benzoyl group protects the exocyclic amine (-NH₂) of the adenine base during solid-phase oligonucleotide synthesis. This prevents unwanted side reactions, such as alkylation or oxidation, during phosphoramidite coupling steps. After synthesis, the protecting group is removed via alkaline treatment (e.g., concentrated ammonium hydroxide at 55°C for 6–12 hours). This methodology ensures high coupling efficiency and sequence fidelity .

Q. How does the hydrate form of N6-Benzoyl-2'-deoxyadenosine impact its stability and handling?

Hydrates are classified as pseudopolymorphic forms if their crystal structure remains intact after desolvation, or polymorphic if the structure changes. For this compound, thermal gravimetric analysis (TGA) and powder X-ray diffraction (PXRD) should be used to monitor desolvation behavior. Storage at 4°C in a desiccator is recommended to minimize moisture absorption and structural changes .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure and purity.
  • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • HPLC with UV detection (λ = 260 nm) to assess purity (>98% by area).
  • Melting point analysis (reported range: 120–122°C) to validate consistency with literature .

Advanced Research Questions

Q. How can researchers optimize phosphorylation efficiency of N6-Benzoyl-2'-deoxyadenosine in phosphoramidite chemistry?

Use 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions (argon atmosphere) with 0.45 equivalents of N,N-diisopropylethylamine as an activator. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify the phosphoramidite product via flash chromatography on silica gel. Ensure <5% residual moisture in solvents to prevent hydrolysis .

Q. What strategies mitigate impurities during N6-Benzoyl-2'-deoxyadenosine synthesis?

Common impurities include deprotected adenine or incomplete benzoylation. To address this:

  • Use excess benzoyl chloride (1.5 equivalents) in pyridine at 0°C for 2 hours.
  • Quench unreacted reagents with ice-cold water and extract with dichloromethane.
  • Purify via recrystallization from ethanol/water (yield: 75–85%) or silica gel chromatography .

Q. How do desolvation conditions affect the crystallinity of this compound?

Controlled desolvation under vacuum (40°C, 24 hours) preserves the crystal lattice, as shown by PXRD patterns matching the hydrated form. Rapid heating (>100°C) induces polymorphic transitions, leading to amorphous phases. Use dynamic vapor sorption (DVS) to study hydration/dehydration kinetics and identify critical humidity thresholds .

Q. What experimental precautions are necessary for handling this compound?

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of dust.
  • Storage: Seal containers under inert gas (argon) at 4°C to prevent oxidation and hygroscopic degradation.
  • Disposal: Follow EPA guidelines for halogenated organic waste (incineration preferred) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound?

Variations in melting points (e.g., 120–122°C vs. 242°C) may arise from differences in hydrate stability or impurities. Conduct differential scanning calorimetry (DSC) at a controlled heating rate (5°C/min) under nitrogen. Compare results with TGA to distinguish between decomposition and melting events. Ensure samples are equilibrated at 0% relative humidity before testing .

Q. Why do some studies report conflicting solubility data for this compound?

Solubility in organic solvents (e.g., DMF, THF) depends on hydration state. Anhydrous forms exhibit higher solubility in aprotic solvents. Pre-dry the compound at 40°C under vacuum for 12 hours before solubility testing. Use Karl Fischer titration to verify residual moisture (<0.5% w/w) .

Methodological Resources

  • Synthetic Protocols: Refer to phosphoramidite coupling procedures in and .
  • Safety Data: Follow TCI America’s guidelines for handling acute toxicity (Oral LD₅₀: 300 mg/kg in rats) .
  • Crystallography: Use the classification system from Pfeiffer et al. () to analyze hydrate stability.

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